

Application Note: Determining the Degree of Labeling with Chloroacetamido-PEG4-NHS Ester

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Compound of Interest

Compound Name: Chloroacetamido-peg4-nhs ester

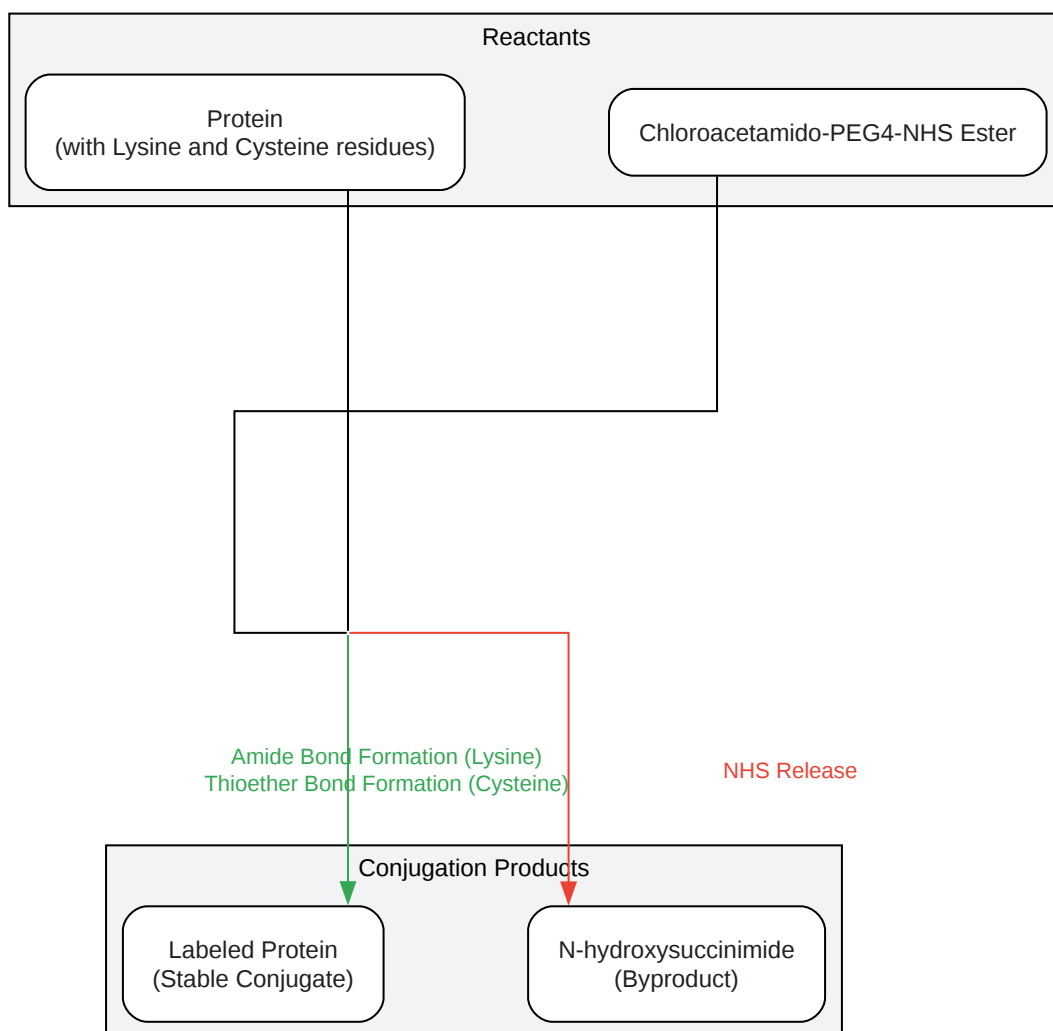
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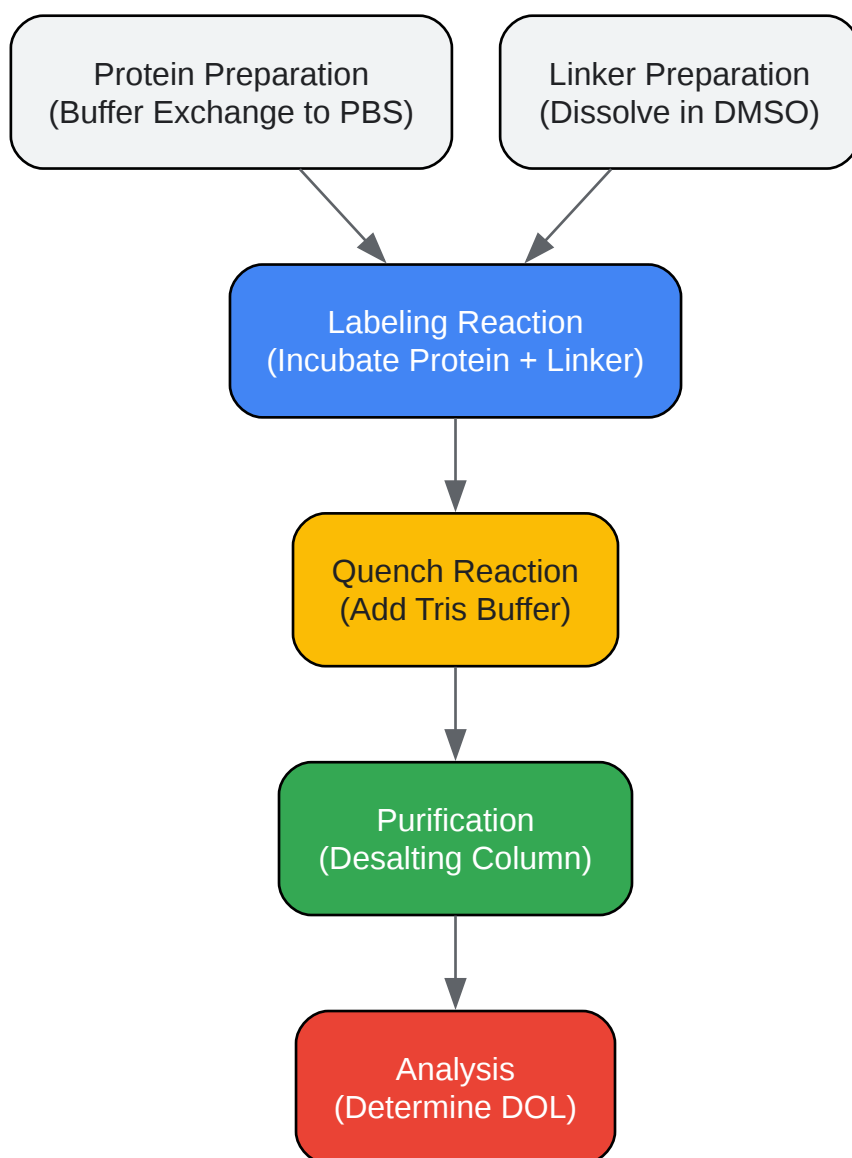
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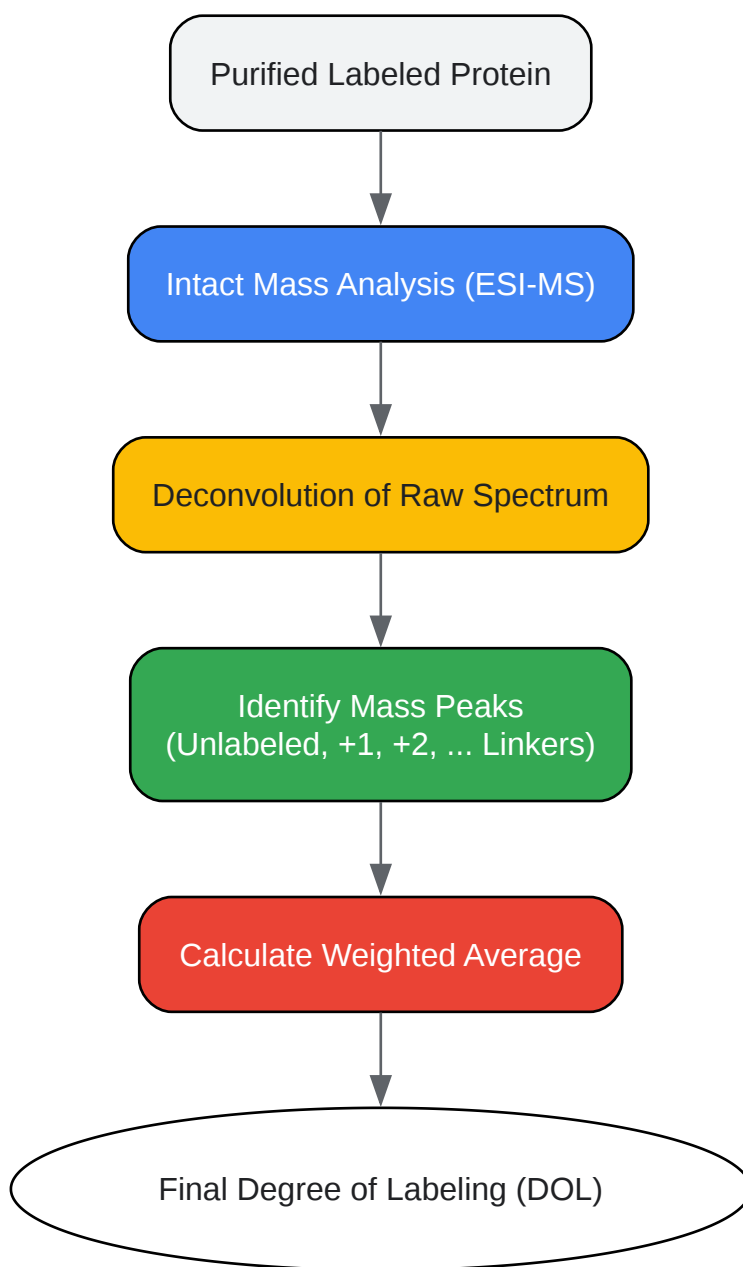
Audience: Researchers, scientists, and drug development professionals.

Introduction **Chloroacetamido-PEG4-NHS Ester** is a heterobifunctional crosslinker used in bioconjugation. It features two distinct reactive groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds[1][2][3]. The chloroacetamide group reacts specifically with sulfhydryl groups, primarily from cysteine residues, via a nucleophilic substitution reaction to form a stable thioether bond[4][5][6]. This dual reactivity allows for the specific linkage of biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates[2][7]. Accurately determining the Degree of Labeling (DOL), or the average number of linker molecules conjugated to each protein, is critical for ensuring the consistency, efficacy, and quality of the final product[8].

Principle of Reaction The conjugation process involves two main chemical reactions. First, the NHS ester group targets accessible primary amines on the protein surface under slightly alkaline conditions (pH 7.2-8.5)[1][9]. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency[1][10]. Second, the chloroacetamide group alkylates the deprotonated thiol group of a cysteine residue, forming a stable thioether linkage[4][5]. The reactivity of haloacetamides follows the trend Iodo > Bromo > Chloro, making chloroacetamide a moderately reactive but highly specific alkylating agent for cysteines[4].







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